molecular formula C16H15ClFNOS B2503221 N-(3-chloro-4-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252918-21-0

N-(3-chloro-4-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2503221
CAS RN: 1252918-21-0
M. Wt: 323.81
InChI Key: VICDMARLZYLFSD-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-4-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiophene as a core structure. Benzothiophenes are heterocyclic compounds that have been studied for various biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . The presence of chloro and fluoro substituents on the benzyl portion of the molecule suggests potential for specific biological interactions, as halogens are often used to modulate the activity and specificity of biologically active compounds.

Synthesis Analysis

The synthesis of related benzothiophene derivatives typically involves the reaction of substituted benzaldehydes with benzothiophene carboxylic acid hydrazides in the presence of a catalyst such as glacial acetic acid in ethanol . The synthesis of similar compounds has been reported to start with amino-tetrahydrobenzo[b]thiophene carboxamides or carbonitriles, which are then reacted with various organic reagents to yield a series of novel derivatives . The synthesis process is often followed by confirmation of the structure using techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . In some cases, the crystal structure of the synthesized compounds is determined using X-ray diffraction methods, which provide detailed information about the arrangement of atoms within the crystal lattice and the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be modified by introducing different functional groups. For instance, the exchange of a chlorine atom in the chloroformamidine group with oxygen-, sulfur-, or nitrogen-nucleophiles can lead to the formation of new compounds with potentially different biological activities . The chemical reactions involved in the synthesis and modification of these compounds are crucial for tailoring their properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure and the substituents present on the benzothiophene core. These properties can be studied using various analytical techniques. For example, the presence of halogen atoms like chlorine and fluorine can affect the lipophilicity, electronic distribution, and steric hindrance of the molecule, which in turn can influence its biological activity and interaction with biological targets . Antibacterial studies and cytotoxic effects on cancer cell lines have been reported for some benzothiophene derivatives, indicating the potential for these compounds to be used in therapeutic applications .

Scientific Research Applications

Antimalarial Applications

Benzothiophene Carboxamide Derivatives as Inhibitors of Plasmodium falciparum Enoyl-ACP Reductase : Research into benzothiophene derivatives, including carboxamide compounds, has shown promising applications in antimalarial therapy. Bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a crucial enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Specifically, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide exhibited significant inhibitory activity with an IC50 of 115 nM for purified PfENR. This suggests its potential for development into potent antimalarial drugs (Banerjee et al., 2011).

Photophysical Studies

Fluorescence Quenching Studies of Carboxamide Compounds : Another area of scientific research involves the investigation of the fluorescence properties of carboxamide compounds. Studies on the fluorescence quenching of (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide [ENCDTTC] by aniline and carbon tetrachloride in various solvents have provided insights into the quenching mechanisms. The results suggest the relevance of these compounds in photophysical studies, potentially applicable in the development of fluorescence-based sensors or probes (Patil et al., 2013).

Synthetic Chemistry and Material Science

Synthesis and Properties of Ortho-Linked Polyamides : The synthesis and analysis of polyamides based on benzothiophene carboxamide derivatives highlight their significance in material science. By synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, researchers have developed materials with high thermal stability, transparency, and flexibility. These materials could have applications in various fields, including electronics, coatings, and high-performance polymers (Hsiao et al., 2000).

Antimicrobial Research

Antibacterial Studies of Benzothiophene Carboxamide Derivatives : The antimicrobial potential of benzothiophene carboxamide derivatives has been explored in several studies. Compounds synthesized from N-(3-chloro-4-fluorophenyl)-N-substituted semicarbazone derivatives have shown promising results in computational pharmacokinetic studies and antimicrobial evaluations, suggesting their potential as therapeutic agents in combating bacterial infections (Ahsan et al., 2016).

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-12-7-10(5-6-13(12)18)9-19-16(20)15-8-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICDMARLZYLFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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